molecular formula C15H9ClF3NO5 B165782 Acifluorfen-methyl CAS No. 50594-67-7

Acifluorfen-methyl

Cat. No. B165782
Key on ui cas rn: 50594-67-7
M. Wt: 375.68 g/mol
InChI Key: AHGMXAFUHVRQAD-UHFFFAOYSA-N
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Patent
US04259510

Procedure details

To a flask fitted with a drying tube is charged DMSO (10 ml), 2-chloro-4-trifluoromethylphenol (3.93 g, 0.02 mole) and anhydrous potassium carbonate (2.76 g, 0.02 mole). Then methyl 5-chloro-2-nitrobenzoate (4.3 g, 0.02 mole) is added and the reaction mixture warmed to 50° C. for 3 hours. (Gas-liquid chromatography analysis suggested a low conversion to desired product.) The temperature is raised to 60° C. for 16 hours and then to 70° C. for 16 hours. Additional potassium carbonate (1.38 g, 0.01 mole) is added and heating at 70° C. is continued for an additional 5 days, the reaction mixture is cooled to room temperature, poured into a benzene/hexane cosolvent and extracted twice with water. The organic layer is dried with anhydrous sodium sulfate, filtered and the solvent removed under vacuum (110° C., 0.1 mm) to afford 2.0 g, (27% yield) of methyl 5-(2-chloro-4-trifluoromethylphenoxy)-2-nitrobenzoate which is determined by spectral data to be identical with the product of Example 1B.
Quantity
4.3 g
Type
reactant
Reaction Step One
Quantity
3.93 g
Type
reactant
Reaction Step Two
Quantity
2.76 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[C:6]([C:8]([F:11])([F:10])[F:9])[CH:5]=[CH:4][C:3]=1[OH:12].C(=O)([O-])[O-].[K+].[K+].Cl[C:20]1[CH:21]=[CH:22][C:23]([N+:30]([O-:32])=[O:31])=[C:24]([CH:29]=1)[C:25]([O:27][CH3:28])=[O:26]>CS(C)=O>[Cl:1][C:2]1[CH:7]=[C:6]([C:8]([F:10])([F:11])[F:9])[CH:5]=[CH:4][C:3]=1[O:12][C:20]1[CH:21]=[CH:22][C:23]([N+:30]([O-:32])=[O:31])=[C:24]([CH:29]=1)[C:25]([O:27][CH3:28])=[O:26] |f:1.2.3|

Inputs

Step One
Name
Quantity
4.3 g
Type
reactant
Smiles
ClC=1C=CC(=C(C(=O)OC)C1)[N+](=O)[O-]
Step Two
Name
Quantity
3.93 g
Type
reactant
Smiles
ClC1=C(C=CC(=C1)C(F)(F)F)O
Name
Quantity
2.76 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
10 mL
Type
solvent
Smiles
CS(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a flask fitted with a drying tube

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(OC=2C=CC(=C(C(=O)OC)C2)[N+](=O)[O-])C=CC(=C1)C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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